molecular formula C7H3F2NO B167122 2,3-Difluoro-4-hydroxybenzonitrile CAS No. 126162-38-7

2,3-Difluoro-4-hydroxybenzonitrile

Cat. No.: B167122
CAS No.: 126162-38-7
M. Wt: 155.1 g/mol
InChI Key: UIJJJWADIVZXNT-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO. It is a white crystalline solid that is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Difluoro-4-hydroxybenzonitrile typically involves the reaction of 2,3-difluorophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which is a green synthesis approach that eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-hydroxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorinated quinones, amines, and various substituted benzonitriles, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,3-Difluoro-4-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. Its fluorinated structure allows it to form strong interactions with target proteins, making it a potent inhibitor in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-hydroxybenzonitrile: Similar in structure but differs in the position of the fluorine atoms.

    3,5-Difluoro-4-hydroxybenzonitrile: Another similar compound with different fluorine atom positions.

Uniqueness

2,3-Difluoro-4-hydroxybenzonitrile is unique due to its specific fluorine atom positions, which confer distinct chemical properties and reactivity compared to other fluorinated benzonitriles. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,3-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJJJWADIVZXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371739
Record name 2,3-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126162-38-7
Record name 2,3-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126162-38-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 0.1 mol of 4-ethoxy-2,3-difluoro benzonitrile in 100 ml of toluene is slowly added dropwise at room temperature in the course of 30 minutes to a solution of 0.1 mol of aluminium(III) chloride in 100 ml of toluene. The mixture is subsequently heated to boiling for 5 hours and worked up as customary after cooling, m.p.: 145° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 0.1 mole of 4-ethoxy-2,3-difluorobenzonitrile, 0.12 mole of aluminium chloride and 150 ml of toluene is heated at the boil for 2 hours. Working up in the customary manner gives the phenol in the form of a colourless solid.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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